methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate
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Overview
Description
Methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate is a heterocyclic compound featuring a benzothiazepine core structure. This compound, part of the larger family of thiazepines, is characterized by its unique arrangement of sulfur, nitrogen, and aromatic rings, giving it distinctive chemical and physical properties. It finds applications in various fields, notably in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazepine core, followed by functionalization to introduce the acetate group. Reaction conditions often include the use of catalysts, controlled temperatures, and inert atmospheres to ensure the stability and reactivity of intermediate compounds.
Industrial Production Methods: In an industrial setting, the production may involve scalable synthetic routes that prioritize yield and purity. Continuous flow reactions and automated synthesis can be employed to enhance efficiency. Industrial synthesis often leverages advancements in green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate undergoes a variety of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products: The major products formed depend on the specific reactions undertaken. For example, oxidation might yield methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5-sulfoxide), while reduction could result in methyl (5-hydroxy-6-oxopyrido[2,3-b][1,4]benzothiazepin-yl)acetate.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential utility in various applications.
Biology: In biological research, methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate is studied for its interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool in the study of biochemical pathways.
Medicine: Medicinally, this compound shows promise in drug discovery, particularly in the development of therapies for neurological disorders and cancer. Its ability to modulate biological targets is the subject of ongoing pharmacological studies.
Industry: In industrial applications, it serves as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals. Its stability and reactivity under various conditions make it versatile for numerous chemical processes.
Mechanism of Action
The mechanism of action of methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate involves its interaction with specific molecular targets within the cell. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the structural context. Molecular docking studies have shown that it binds to active sites through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can disrupt normal enzymatic function, leading to altered cellular processes.
Comparison with Similar Compounds
Similar compounds include other benzothiazepines and pyridobenzothiazepines, such as:
Benzothiazepine: Known for their use in cardiovascular drugs like diltiazem.
Pyridobenzothiazepine: Compounds with structural similarities but differing in the nature of substituents and functional groups.
Methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for both research and industrial applications.
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Properties
IUPAC Name |
methyl 2-(6-oxopyrido[2,3-b][1,4]benzothiazepin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-13(18)9-17-11-6-4-8-16-14(11)21-12-7-3-2-5-10(12)15(17)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMHPJYETOGMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(N=CC=C2)SC3=CC=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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